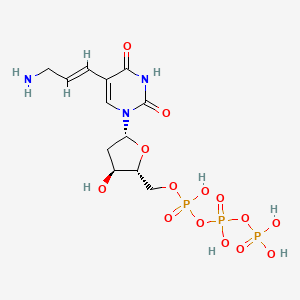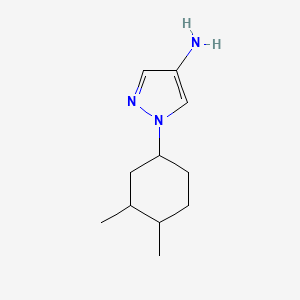
4-Methyl-3-(piperidin-4-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(piperidin-4-YL)aniline is an organic compound that features a piperidine ring attached to an aniline moiety with a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(piperidin-4-YL)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Aniline Moiety: The aniline moiety is introduced via nucleophilic aromatic substitution reactions, where the piperidine ring acts as a nucleophile.
Methylation: The methyl group is introduced using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation and high-pressure conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation Products: N-oxides, quinones.
Reduction Products: Amines.
Substitution Products: Halogenated anilines, nitroanilines.
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in neurotransmitter metabolism.
Receptor Binding: Investigated for binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 4-Methyl-3-(piperidin-4-YL)aniline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. Pathways involved include neurotransmitter synthesis and degradation, where the compound can act as an inhibitor or modulator.
Comparación Con Compuestos Similares
4-Methyl-3-(piperidin-4-YL)phenol: Similar structure but with a hydroxyl group instead of an amino group.
4-Methyl-3-(piperidin-4-YL)benzoic acid: Contains a carboxyl group, offering different reactivity and applications.
Uniqueness: 4-Methyl-3-(piperidin-4-YL)aniline is unique due to its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and materials science.
This compound’s distinct structure and reactivity profile make it a valuable tool in scientific research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets underscores its potential in developing new technologies and therapies.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-methyl-3-piperidin-4-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7,13H2,1H3 |
Clave InChI |
FKKZSULUMYYLML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


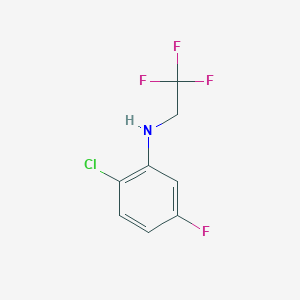
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)


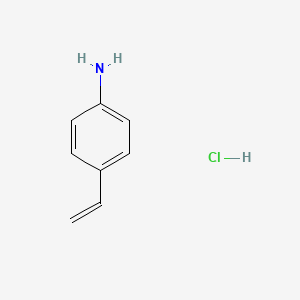


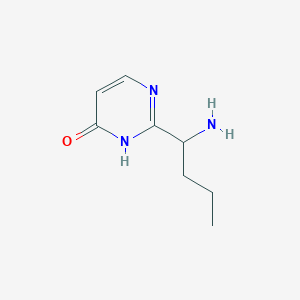
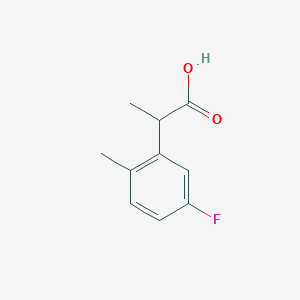

![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
